8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Description
The compound “8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a unique chemical with the linear formula C17H18N4O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds, such as benzylsulfanyl-triazolyl-indole scaffold, has been achieved through coupling of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione and benzyl bromide in EtOH under basic conditions (K2CO3) . The direction of benzylation was deduced from the 13C NMR signal found at 35.09 ppm, assigned for the methylene carbon of the benzyl group .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H NMR, 13C NMR, COSY, HMQC, HRMS and X-ray single crystal diffraction analysis . Hirshfeld analysis revealed the importance of the short N…H (1.994–2.595 Ǻ), S…H (2.282 Ǻ) and C…H (2.670 Ǻ) contacts as well as the weak π-π stacking interactions in the molecular packing .Biochemical Analysis
Biochemical Properties
TCMDC-125734 has been identified as a potent inhibitor of the protein kinase PfCLK3 . This interaction suggests that TCMDC-125734 plays a significant role in biochemical reactions, particularly those involving the phosphorylation of proteins . The compound’s interaction with PfCLK3 is believed to be crucial for the survival of the Plasmodium falciparum parasite, indicating its potential use in antimalarial treatments .
Cellular Effects
In cellular processes, TCMDC-125734 has been shown to disrupt transcription and reduce transmission to the mosquito vector . This suggests that the compound has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, TCMDC-125734 exerts its effects through binding interactions with biomolecules . Specifically, it interacts with the kinase hinge region peptide backbone and the azaindole via two H-bonds . This interaction is thought to inhibit the activity of PfCLK3, thereby disrupting the life cycle of the Plasmodium falciparum parasite .
Properties
IUPAC Name |
8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-19-11-12(18(2)14(21)17-13(11)20)16-15(19)22-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJWLLBKZHBSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323561 |
Source
|
Record name | 8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303970-02-7 |
Source
|
Record name | 8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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